4-Formyl-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-Formyl-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol . It is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a dimethylsulfonamide group. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Formyl-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-formylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Formyl-N,N-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature .
Scientific Research Applications
4-Formyl-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Formyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can also interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
4-Formyl-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
4-Formylbenzenesulfonamide: Lacks the dimethyl substitution on the sulfonamide group, which may affect its reactivity and interaction with biomolecules.
4-Formyl-N-methylbenzenesulfonamide: Has only one methyl group on the sulfonamide nitrogen, which can influence its chemical properties and biological activity.
4-Formyl-N,N-diethylbenzenesulfonamide: Contains ethyl groups instead of methyl groups, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-formyl-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10(2)14(12,13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENABLBTFNNIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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